molecular formula C6H6N4O2S B14729583 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- CAS No. 5450-59-9

1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl-

Katalognummer: B14729583
CAS-Nummer: 5450-59-9
Molekulargewicht: 198.21 g/mol
InChI-Schlüssel: DMAKXISAQGBPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- is a nitrogen-rich heterocyclic compound. It is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis . This compound is often used in various scientific research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- typically involves the reaction of pyridine with hydrazine under acidic conditions . This method is commonly used due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and π-π interactions, which are crucial for its high density and stability . These interactions enable the compound to effectively bind to specific enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

  • 1H-Imidazo(4,5-d)pyridazine-2,4,7-triamine
  • 1H-Imidazo(4,5-d)pyridazine-2,4,7-triol

Comparison: 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and a broader range of reactivity, making it more versatile for various applications .

Eigenschaften

CAS-Nummer

5450-59-9

Molekularformel

C6H6N4O2S

Molekulargewicht

198.21 g/mol

IUPAC-Name

3-methyl-2-sulfanylidene-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C6H6N4O2S/c1-10-3-2(7-6(10)13)4(11)8-9-5(3)12/h1H3,(H,7,13)(H,8,11)(H,9,12)

InChI-Schlüssel

DMAKXISAQGBPBI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)NNC2=O)NC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.